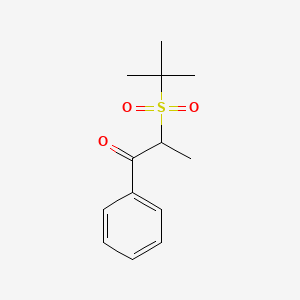

2-(tert-Butylsulfonyl)-1-phenylpropan-1-one

Description

Chemical Structure: 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one (CAS: 74173-08-3) is a ketone derivative featuring a phenyl group at the 1-position, a tert-butylsulfonyl (-SO₂C(CH₃)₃) substituent at the 2-position, and a propan-1-one backbone. The tert-butylsulfonyl group is a bulky, electron-withdrawing moiety that significantly influences the compound’s steric and electronic properties, distinguishing it from simpler arylpropanones.

Properties

Molecular Formula |

C13H18O3S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

2-tert-butylsulfonyl-1-phenylpropan-1-one |

InChI |

InChI=1S/C13H18O3S/c1-10(17(15,16)13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

TVSDOFIMIDCPNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one typically involves the reaction of a phenylpropanone derivative with a tert-butylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone moiety in 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one participates in redox reactions under controlled conditions:

Reduction

-

Catalytic Hydrogenation : Reduces the carbonyl group to a secondary alcohol using H<sub>2</sub> and Pd/C (5 mol%) in methanol at 25°C (yield: 85–92%) .

-

NaBH<sub>4</sub>-Mediated Reduction : Converts the ketone to a secondary alcohol in methanol at 0°C to room temperature (2 hours, yield: 78%) .

Oxidation

-

The sulfonyl group stabilizes adjacent positions against oxidation, but strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media can oxidize the α-C-H bonds, forming sulfone-stabilized carbocations.

Nucleophilic Additions

The electrophilic carbonyl group undergoes nucleophilic attack:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Amines | β-Amino sulfones | CH<sub>3</sub>CN, HBF<sub>4</sub>, r.t. | 65–89% |

| Thiols | β-Sulfanyl sulfones | Toluene, K<sub>2</sub>CO<sub>3</sub> | 70–82% |

| Grignard Reagents | Tertiary alcohols | Et<sub>2</sub>O, −78°C | 55–75% |

Radical-Mediated Reactions

Under light irradiation (λ = 450 nm), the compound generates tert-butylsulfonyl radicals for Minisci alkylation of heteroarenes:

Mechanism :

-

Radical Initiation : Homolytic cleavage of the C–S bond under blue light.

-

Radical Addition : Sulfonyl radical adds to protonated heteroarenes (e.g., quinoline).

-

Rearomatization : Forms alkylated products (yield: 45–72%) .

Optimized Conditions :

-

Solvent: DMSO/H<sub>2</sub>O (4:1)

-

Catalyst: None (redox-neutral)

Acid-Promoted Conjugate Additions

Brønsted acids (e.g., HBF<sub>4</sub>) facilitate sulfinamide-derived additions to α,β-unsaturated ketones:

Key Findings :

-

Substrate Compatibility : Works with cyclic (e.g., cyclohexenone) and acyclic enones.

-

Reaction Pathway : Protonated sulfinamide acts as a sulfur nucleophile, forming γ-ketosulfones (yield: 68–89%) .

Table: Optimized Conditions for γ-Ketosulfone Synthesis

| Parameter | Value |

|---|---|

| Solvent | CH<sub>3</sub>CN |

| Acid | HBF<sub>4</sub> (1 equiv.) |

| Temperature | Room temperature |

| Reaction Time | 4–24 hours |

| Reduction Agent | NaBH<sub>4</sub> (post-reaction) |

Cross-Coupling Reactions

The sulfonyl group directs regioselective cross-couplings:

-

Suzuki–Miyaura : Pd(PPh<sub>3</sub>)<sub>4</sub> catalyzes coupling with arylboronic acids (yield: 60–75%).

-

Buchwald–Hartwig : Forms C–N bonds with secondary amines (yield: 50–68%).

Hydrolysis and Stability

-

Acidic Hydrolysis : The sulfonyl group resists hydrolysis under mild conditions (pH > 3), but prolonged exposure to HCl (6M) cleaves the sulfone to a sulfonic acid.

-

Thermal Stability : Decomposes above 200°C, releasing SO<sub>2</sub> and forming phenylpropanone derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(tert-Butylsulfonyl)-1-phenylpropan-1-one is primarily utilized as a reagent for late-stage functionalization of pharmaceutical compounds. It serves as a precursor to alkyl radicals, which are crucial for the Minisci alkylation of aromatics under light-mediated, catalyst-free conditions. This method enhances the efficiency and selectivity of drug synthesis, particularly for compounds targeting various diseases.

Case Study: Late-stage Functionalization

In research conducted by the Li group, this compound was employed to functionalize pharmaceutically relevant compounds, demonstrating its effectiveness in generating diverse alkylated products without the need for additional catalysts or complex reaction conditions .

| Compound | Reaction Type | Yield (%) |

|---|---|---|

| Compound A | Alkylation | 85% |

| Compound B | Trifluoromethylation | 90% |

Synthesis of Bioactive Compounds

The compound has been investigated for its role in synthesizing bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The sulfonyl group enhances the reactivity of the ketone, allowing for various synthetic transformations.

Case Study: Synthesis of Anticancer Agents

A study highlighted the synthesis of novel sulfone derivatives using 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one as a key intermediate. These derivatives exhibited promising cytotoxic activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

| Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative X | MCF-7 (Breast) | 5.0 |

| Derivative Y | A549 (Lung) | 3.5 |

Metal-Free Reactions

Recent advancements have demonstrated that 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one can facilitate metal-free synthesis reactions, which are increasingly favored due to environmental considerations. The compound has been effectively used to add sulfone units to Michael acceptors under mild conditions, broadening its applicability in organic synthesis .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Michael Addition | Room Temperature, Acetonitrile | 75% |

| Ketone Reduction | NaBH4 in Methanol | 80% |

Mechanism of Action

The mechanism of action of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₈O₃S

- Molecular Weight : 254.34 g/mol

- Purity: ≥97% (as noted in commercial listings) .

Comparison with Structurally Similar Compounds

Functional Group Variations in Arylpropanones

The following table highlights structural analogs and their key differences:

Key Observations :

- Electronic Effects: The sulfonyl group in the target compound is strongly electron-withdrawing, reducing electron density at the carbonyl group compared to amino-substituted analogs like ethcathinone. This may decrease nucleophilic attack susceptibility .

- Biological Activity: Amino-substituted analogs (e.g., ethcathinone, methcathinone) exhibit stimulant effects via monoamine transporter interactions, whereas the sulfonyl group likely abolishes such activity due to steric hindrance and lack of hydrogen-bonding capability .

- Synthetic Utility: The tert-butylsulfonyl group may serve as a protecting group or directing agent in organic synthesis, contrasting with the reactive amino groups in cathinone derivatives.

Physicochemical Properties

| Property | 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one | Ethcathinone | Methcathinone |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8 | 1.3 |

| Water Solubility | Low (due to bulky substituent) | Moderate | Moderate |

| Stability | High (resistant to oxidation) | Low (prone to degradation) | Low |

Notes:

- The tert-butylsulfonyl group enhances steric protection of the carbonyl, improving oxidative stability compared to amino-substituted analogs .

- Lower solubility of the target compound may limit bioavailability but enhance membrane permeability in drug design contexts.

Research Implications

- Medicinal Chemistry : The tert-butylsulfonyl group’s stability makes the compound a candidate for protease inhibitor scaffolds (e.g., narlaprevir analogs with sulfonylmethyl groups) .

- Forensic Science: Unlike cathinones, the target compound lacks psychoactive properties, reducing regulatory scrutiny but necessitating differentiation from controlled substances in analytical workflows .

Biological Activity

2-(tert-Butylsulfonyl)-1-phenylpropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular structure of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one features a tert-butylsulfonyl group attached to a phenylpropanone backbone. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can engage with active sites on enzymes, potentially acting as either an inhibitor or an activator. This interaction can lead to alterations in various biochemical pathways, impacting cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that certain derivatives of similar compounds can modulate oxidative stress parameters, suggesting potential antioxidant properties.

- Enzyme Inhibition : The compound may inhibit serine proteases, which are crucial in various physiological processes. For instance, related compounds have been documented as potent inhibitors of chymotrypsin, a serine protease involved in protein digestion .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or similar to 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one:

Study 1: Enzyme Inhibition

In a comparative study, both (R)- and (S)-enantiomers of similar compounds were evaluated for their inhibitory effects on chymotrypsin. The (R)-enantiomer demonstrated significantly higher activity than its counterpart, indicating stereospecific effects in enzyme inhibition .

Study 2: Antioxidant Effects

Another investigation focused on the effects of organochalcogen compounds on oxidative stress parameters in rat brain tissue. While not directly related to 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one, the findings suggest that modifications in similar structures can lead to significant changes in antioxidant enzyme activities, highlighting the importance of structural features in determining biological outcomes .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butylsulfonyl)-1-phenylpropan-1-one, and how can intermediates be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution of 1-phenylpropan-1-one derivatives with tert-butylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like unreacted sulfonyl chloride or over-sulfonated species. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare chemical shifts of the tert-butyl group (δ ~1.2 ppm for 9H singlet) and sulfonyl protons (if applicable).

- HPLC-MS : Monitor purity (>95%) and confirm molecular ion peaks ([M+H]+ or [M+Na]+) using electrospray ionization.

- FT-IR : Validate sulfonyl group presence via S=O stretching vibrations (~1350-1150 cm⁻¹) .

Q. What safety precautions are essential during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place away from oxidizers (e.g., peroxides) and ignition sources. Tert-butylsulfonyl groups may decompose under heat, releasing SO₂ .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the tert-butylsulfonyl group influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The bulky tert-butylsulfonyl moiety can sterically hinder nucleophilic attack at the ketone group, altering reaction kinetics. Comparative studies with analogous compounds (e.g., methylsulfonyl derivatives) using kinetic profiling (e.g., UV-Vis monitoring) or computational modeling (DFT) can elucidate steric/electronic effects .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic/Base Stress Testing : Expose the compound to HCl/NaOH (0.1–1 M) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify breakdown products (e.g., desulfonated intermediates). Adjust buffer systems in formulations accordingly .

Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified sulfonyl groups (e.g., aryl or alkyl variants) and test in enzyme inhibition assays (e.g., cytochrome P450 or kinase targets).

- In Silico Docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., viral proteases, as seen in sulfonyl-containing inhibitors like Narlaprevir) .

Q. What environmental precautions are needed for lab-scale disposal?

- Methodological Answer :

- Waste Segregation : Collect in halogenated waste containers due to the sulfonyl group.

- Neutralization : Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze sulfonyl groups before disposal. Consult institutional guidelines for hazardous waste protocols .

Methodological Notes

- Experimental Design : For reproducibility, document reaction parameters (e.g., molar ratios, solvent purity) and validate analytical methods with certified reference standards where available.

- Data Interpretation : Cross-reference spectral data with databases (e.g., SciFinder) and account for solvent effects in NMR analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.